4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide
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Overview
Description
4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide is a complex organic compound with a molecular formula of C25H21ClN4O and a molecular weight of 428.91344 g/mol . This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with dimethylamino and diphenyl groups, as well as a benzene ring substituted with a chloro group and a carboxamide group .
Preparation Methods
The synthesis of 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide can be compared with other similar compounds, such as:
- 4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzamide
- 4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenesulfonamide
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications .
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O/c1-30(2)25-28-21(17-9-5-3-6-10-17)23(22(29-25)18-11-7-4-8-12-18)27-24(31)19-13-15-20(26)16-14-19/h3-16H,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARLYIJTDNWYSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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